Cas no 3457-55-4 (1-phenylbutane-1,2-dione)

1-Phenylbutane-1,2-dione is a diketone compound featuring a phenyl group attached to a butane-1,2-dione backbone. This structure imparts reactivity useful in organic synthesis, particularly as an intermediate in the production of heterocyclic compounds, pharmaceuticals, and fine chemicals. Its α-diketone functionality enables participation in condensation and cyclization reactions, making it valuable for constructing complex molecular frameworks. The compound exhibits moderate stability under standard conditions, though it should be stored in a cool, dry environment to prevent degradation. Its well-defined chemical properties allow for precise control in synthetic applications, offering researchers a reliable building block for targeted transformations.
1-phenylbutane-1,2-dione structure
1-phenylbutane-1,2-dione structure
Product Name:1-phenylbutane-1,2-dione
CAS No:3457-55-4
MF:C10H10O2
MW:162.185203075409
CID:1469240
PubChem ID:219605
Update Time:2025-06-08

1-phenylbutane-1,2-dione Chemical and Physical Properties

Names and Identifiers

    • 1-phenylbutane-1,2-dione
    • AC1L573R
    • CHEMBL1812860
    • 1-phenylbutan-1,2-dione
    • SureCN7669290
    • AC1Q5BVA
    • SureCN4625390
    • Phenyl-1,2-Butanedione
    • 1-phenyl-1,2-butanedione
    • 1,2-dioxo-1-phenylbutane
    • 1-Phehylbutan-1,2-dione
    • NSC1085
    • 1-phenyl-butane-1,2-dione
    • AC1L573R; CHEMBL1812860; 1-phenylbutan-1,2-dione; SureCN7669290; AC1Q5BVA; SureCN4625390; Phenyl-1,2-Butanedione; 1-phenyl-1,2-butanedione; 1,2-dioxo-1-phenylbutane; Phenyl-1,2-butanedione; 1-Phehylbutan-1,2-dione; NSC1085; 1-phenyl-butane-1,2-dione;
    • BDBM50350322
    • 3457-55-4
    • DTXSID40277193
    • SCHEMBL4625390
    • NSC-1085
    • G58808
    • 1,2-Butanedione, 1-phenyl-
    • AKOS017514453
    • Ethylphenylglyoxal
    • Ethanedione, ethylphenyl-
    • WKX2KUZ8HH
    • Z1251352835
    • 1-phenyl 1,2-butanedione
    • EN300-1241096
    • Inchi: 1S/C10H10O2/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7H,2H2,1H3
    • InChI Key: PIRWSGXNBGFLEA-UHFFFAOYSA-N
    • SMILES: O=C(C(C1C=CC=CC=1)=O)CC

Computed Properties

  • Exact Mass: 162.0681
  • Monoisotopic Mass: 162.068079557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 34.1Ų

Experimental Properties

  • PSA: 34.14
  • LogP: 1.84840

1-phenylbutane-1,2-dione Pricemore >>

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